N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide
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Overview
Description
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide typically involves the reaction of 3-bromopropylacetamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, can lead to the large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or amines.
Substitution: Various substituted boron compounds depending on the nature of the substituent.
Scientific Research Applications
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a propylacetamide group.
N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Contains a pyrimidine ring and a cyclopentyl group.
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine: Contains a benzyl group and a pyrimidine ring.
Uniqueness
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide is unique due to its specific combination of a dioxaborolane ring and a propylacetamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO3/c1-9(14)13-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-8H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZURERDDABLIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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